Puliginurad

Description

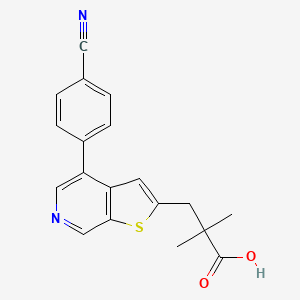

Structure

2D Structure

3D Structure

Properties

CAS No. |

2013582-27-7 |

|---|---|

Molecular Formula |

C19H16N2O2S |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

3-[4-(4-cyanophenyl)thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C19H16N2O2S/c1-19(2,18(22)23)8-14-7-15-16(10-21-11-17(15)24-14)13-5-3-12(9-20)4-6-13/h3-7,10-11H,8H2,1-2H3,(H,22,23) |

InChI Key |

QWCZAFGDQBUAFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC2=C(S1)C=NC=C2C3=CC=C(C=C3)C#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Puliginurad: A Deep Dive into its Mechanism of Action in Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the quantitative aspects of puliginurad (YL-90148), including its specific IC50 value, detailed clinical trial outcomes, and comprehensive pharmacokinetic profiles, is limited as the drug is currently in Phase 3 clinical trials.[1] This guide synthesizes the known mechanism of action based on its classification as a URAT1 inhibitor and incorporates illustrative data from other drugs in the same class to provide a comprehensive overview for research and development professionals.

Introduction to Hyperuricemia and the Role of URAT1

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[2] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for hyperuricemia.[2][3]

This compound (also known as YL-90148) is an investigational, orally administered small molecule developed by Shanghai Yingli Pharmaceutical Co., Ltd. that acts as a selective URAT1 inhibitor.[1][4] By blocking URAT1, this compound aims to increase the urinary excretion of uric acid, thereby lowering sUA levels and mitigating the risk of gout flares and other complications associated with hyperuricemia.

Core Mechanism of Action: URAT1 Inhibition

This compound's therapeutic effect stems from its targeted inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubule cells.

Signaling Pathway of Urate Reabsorption and this compound Inhibition

References

In-Depth Technical Guide: Molecular Interaction of Puliginurad with the URAT1 Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puliginurad (also known as YL-90148) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1). As a key regulator of serum uric acid levels, URAT1 is a prime therapeutic target for the management of hyperuricemia and gout. This compound is currently in Phase 3 clinical trials, demonstrating significant promise as a next-generation uricosuric agent. This technical guide provides a detailed overview of the molecular interaction between this compound and the URAT1 transporter, including quantitative interaction data, comprehensive experimental protocols for assessing this interaction, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and URAT1

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an integral membrane protein primarily expressed on the apical membrane of renal proximal tubular cells. It plays a crucial role in uric acid homeostasis by reabsorbing the majority of filtered urate from the tubular fluid back into the bloodstream. Inhibition of URAT1 is a well-established therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels, which is beneficial for patients with gout.

This compound is a small molecule inhibitor designed to specifically target and block the function of URAT1. Its mechanism of action involves preventing the reabsorption of uric acid in the kidneys, leading to increased renal excretion of uric acid and a subsequent reduction in serum uric acid concentrations.

Quantitative Analysis of this compound-URAT1 Interaction

The inhibitory potency of this compound against the human URAT1 transporter has been quantified through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

| Compound | Target | Assay System | IC50 (nM) | Reference |

| This compound (YL-90148) | Human URAT1 | HEK293 cells expressing hURAT1 | 29 | Patent CN106928433A |

Experimental Protocols

This section details the methodologies for key experiments to characterize the interaction of this compound with the URAT1 transporter.

In Vitro URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)

This protocol describes a common method for determining the inhibitory activity of a compound against the URAT1 transporter using radiolabeled uric acid in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of human URAT1-mediated uric acid uptake.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human URAT1 transporter (hURAT1-HEK293).

-

Wild-type HEK293 cells (for control).

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements.

-

[14C]-labeled uric acid.

-

This compound (YL-90148) and other reference URAT1 inhibitors (e.g., benzbromarone).

-

Assay buffer (e.g., Krebs-Ringer buffer).

-

Cell lysis buffer.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Culture and Plating:

-

Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Seed the cells into 24-well or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of test concentrations.

-

-

Uric Acid Uptake Assay:

-

On the day of the assay, wash the cell monolayers with pre-warmed assay buffer.

-

Pre-incubate the cells with the various concentrations of this compound or vehicle control in assay buffer for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [14C]-labeled uric acid to each well.

-

Incubate for a specific time (e.g., 5-15 minutes) at 37°C to allow for uric acid uptake.

-

Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

-

Measurement of Radioactivity:

-

Lyse the cells in each well using a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials.

-

Add a scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-HEK293 cells to determine the URAT1-specific uptake.

-

Normalize the URAT1-specific uptake data to the vehicle control (considered as 100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway of URAT1 Inhibition by this compound

Caption: Mechanism of action of this compound on the URAT1 transporter in the kidney.

Experimental Workflow for URAT1 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on URAT1.

Conclusion

This compound is a potent inhibitor of the URAT1 transporter, a key player in renal uric acid reabsorption. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. The visualization of the inhibitory mechanism and experimental workflow further aids in the understanding of this compound's interaction with its molecular target. This information underscores the scientific basis for the ongoing clinical development of this compound as a promising therapeutic agent for hyperuricemia and gout.

Puliginurad and its Role in Uric Acid Homeostasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, a precursor to gout and a potential risk factor for cardiovascular and renal disease, is primarily characterized by elevated levels of serum uric acid (sUA). The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has emerged as a critical target for therapeutic intervention. Puliginurad (YL-90148), a novel and potent URAT1 inhibitor developed by Shanghai Yingli Pharmaceutical Co., Ltd., is currently in Phase 3 clinical trials for the treatment of hyperuricemia and gout.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in uric acid homeostasis, and the broader context of URAT1 inhibition in the management of hyperuricemia. While specific quantitative data from this compound's late-stage clinical trials are not yet widely publicly available, this document will synthesize the existing preclinical and early clinical information, alongside comparative data from other URAT1 inhibitors, to provide a comprehensive overview for the scientific community.

Introduction to Uric Acid Homeostasis and Hyperuricemia

Uric acid is the final product of purine metabolism in humans. Its physiological levels are maintained through a delicate balance between production and elimination. The kidneys are responsible for approximately two-thirds of uric acid excretion. This process involves glomerular filtration, followed by reabsorption and secretion in the renal tubules. The majority of filtered urate is reabsorbed, a process largely mediated by URAT1, which is encoded by the SLC22A12 gene and located on the apical membrane of proximal tubule epithelial cells.[2]

Hyperuricemia arises from either the overproduction or, more commonly, the underexcretion of uric acid.[3] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in joints and soft tissues, resulting in the painful inflammatory condition known as gout.[3] Therefore, strategies to lower sUA levels are central to the management of gout and the prevention of its complications.

The Role of URAT1 in Renal Urate Reabsorption

URAT1 is a member of the organic anion transporter (OAT) family.[2] It functions as an anion exchanger, mediating the reabsorption of urate from the renal filtrate back into the bloodstream in exchange for intracellular anions such as lactate and nicotinamide. The importance of URAT1 in uric acid homeostasis is underscored by the fact that it is responsible for approximately 90% of uric acid reabsorption.[2]

The signaling pathways governing URAT1 activity are complex and not fully elucidated. However, it is known that certain proteins, such as PDZK1, are crucial for the proper localization and function of URAT1 at the apical membrane of renal tubular cells.[4] Genetic variations in SLC22A12 can lead to either hyperuricemia or renal hypouricemia, further highlighting the central role of this transporter.

This compound: A Novel URAT1 Inhibitor

This compound is a potent and selective inhibitor of URAT1.[5] By blocking this transporter, this compound prevents the reabsorption of uric acid from the renal tubules, thereby increasing its excretion in the urine and consequently lowering sUA levels.[5] This mechanism of action places this compound in the class of uricosuric agents. As of late 2025, this compound is in Phase 3 clinical development for the treatment of primary gout with hyperuricemia.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the URAT1 transporter.[5] This prevents uric acid from binding to the transporter and being reabsorbed into the bloodstream. The increased concentration of uric acid in the renal tubules leads to enhanced urinary excretion.

Figure 1: Mechanism of action of this compound on the URAT1 transporter in the renal proximal tubule.

Preclinical and Clinical Data Overview

While specific quantitative results from this compound's pivotal trials are pending, early-phase clinical trials have demonstrated its potential for significant urate-lowering effects with a favorable safety profile.[5] For context, data from other selective URAT1 inhibitors can provide an indication of the expected efficacy.

Table 1: Illustrative Efficacy of Other URAT1 Inhibitors in Clinical Trials

| Drug | Study Phase | Population | Treatment | Mean Percent Reduction in sUA from Baseline | Reference |

| Verinurad | Phase II | Gout or Asymptomatic Hyperuricemia | 12.5 mg once daily | -34.4% | [6] |

| Dotinurad | Phase II | Hyperuricemia with or without Gout | 4 mg once daily | -35.8% at 24 weeks | [7] |

| Lingdolinurad (ABP-671) | Phase IIb/III | Chronic Gout | Not specified | Statistically significant reduction vs. allopurinol and placebo | [8][9] |

| AR882 | Phase II | Gout with Tophi | 75 mg once daily | sUA reduced from 9.4 mg/dL to 4.5 mg/dL at 3 months | [10] |

Note: This table presents data for other URAT1 inhibitors and is for illustrative purposes only. The efficacy of this compound may differ.

Experimental Protocols

The development and evaluation of URAT1 inhibitors like this compound involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro URAT1 Inhibition Assay

A common method to assess the inhibitory activity of a compound on URAT1 is a cell-based uric acid uptake assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on URAT1-mediated uric acid transport.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter. A control cell line (e.g., mock-transfected) is also maintained.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the assay buffer.

-

Uric Acid Uptake:

-

The URAT1-expressing cells and control cells are seeded in multi-well plates.

-

Cells are pre-incubated with the test compound at different concentrations for a specified time (e.g., 10-30 minutes).

-

A solution containing a known concentration of radiolabeled ([14C]) or non-radiolabeled uric acid is added to initiate the uptake.

-

The uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at a controlled temperature.

-

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification:

-

For radiolabeled uric acid, the intracellular radioactivity is measured using a scintillation counter.

-

For non-radiolabeled uric acid, intracellular uric acid concentration can be determined using methods like liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control cells from that in URAT1-expressing cells. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: A generalized workflow for an in vitro URAT1 inhibition assay.

Future Directions and Conclusion

This compound holds promise as a new therapeutic option for the millions of individuals affected by hyperuricemia and gout. Its selective inhibition of URAT1 offers a targeted approach to lowering sUA levels. As data from the ongoing Phase 3 clinical trials become available, a more precise understanding of its efficacy, safety, and positioning relative to other urate-lowering therapies will emerge.

For the research and drug development community, the continued exploration of URAT1 inhibitors and the broader mechanisms of uric acid homeostasis will be crucial. This includes investigating the potential for combination therapies (e.g., with xanthine oxidase inhibitors), understanding the long-term renal and cardiovascular implications of sustained uricosuria, and identifying patient populations who are most likely to benefit from this class of drugs.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical effects of a selective urate reabsorption inhibitor dotinurad in patients with hyperuricemia and treated hypertension: a multicenter, prospective, exploratory study (DIANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. businesswire.com [businesswire.com]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]

Puliginurad's Selectivity Profile for URAT1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Puliginurad (also known as YL-90148) is an investigational small molecule inhibitor of the human urate transporter 1 (URAT1) being developed for the treatment of hyperuricemia and gout.[1] As a selective URAT1 inhibitor, this compound aims to reduce serum uric acid levels by blocking its reabsorption in the kidneys, thereby increasing its excretion in urine. While specific quantitative data on the selectivity profile of this compound against other key renal transporters is not yet publicly available, this guide provides a comprehensive overview of the scientific principles and methodologies used to characterize such a profile. To illustrate the expected data, the selectivity profile of another selective URAT1 inhibitor, dotinurad, is presented as a reference.

Introduction to URAT1 and Gout

Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a consequence of chronic hyperuricemia (elevated serum uric acid levels). URAT1, encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid homeostasis. It is primarily expressed on the apical membrane of proximal tubule cells in the kidneys and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is therefore a key therapeutic strategy for lowering serum uric acid levels and managing gout.[2][3]

The Importance of Selectivity for URAT1 Inhibitors

While potent inhibition of URAT1 is essential for efficacy, selectivity is a critical determinant of a drug's safety profile. Off-target inhibition of other renal transporters can lead to undesirable drug-drug interactions and adverse effects. Key transporters to consider when evaluating the selectivity of a URAT1 inhibitor include:

-

Organic Anion Transporter 1 (OAT1; SLC22A6) and Organic Anion Transporter 3 (OAT3; SLC22A8): Located on the basolateral membrane of proximal tubule cells, these transporters are involved in the secretion of a wide range of endogenous and exogenous organic anions, including many drugs. Inhibition of OAT1 and OAT3 can alter the pharmacokinetics of co-administered drugs, potentially leading to toxicity.[4]

-

ATP-Binding Cassette Transporter G2 (ABCG2; also known as Breast Cancer Resistance Protein, BCRP): This efflux transporter is expressed in the kidney, liver, and intestine and plays a role in the excretion of uric acid and various drugs. Inhibition of ABCG2 can affect urate excretion and the disposition of other medications.[5]

A highly selective URAT1 inhibitor would potently block URAT1-mediated uric acid reabsorption with minimal impact on the function of OAT1, OAT3, ABCG2, and other transporters.

Quantitative Selectivity Profile of a URAT1 Inhibitor (Illustrative Example)

As specific preclinical data for this compound is not available in the public domain, the following table summarizes the selectivity profile of dotinurad , another potent and selective URAT1 inhibitor, to illustrate the type of data generated in preclinical studies. This data is presented for comparative and educational purposes.

| Transporter | Assay Type | Measured Value (IC50 in µM) | Selectivity Ratio (IC50 [Transporter] / IC50 [URAT1]) |

| URAT1 | In vitro [¹⁴C]urate uptake | 0.0372 | 1 |

| OAT1 | In vitro substrate uptake | 4.08 | 110 |

| OAT3 | In vitro substrate uptake | 1.32 | 35 |

| ABCG2 | In vitro substrate uptake | 4.16 | 112 |

Table 1: Illustrative Selectivity Profile of Dotinurad, a Selective URAT1 Inhibitor. The IC50 value represents the concentration of the inhibitor required to block 50% of the transporter's activity in vitro. A higher selectivity ratio indicates greater selectivity for URAT1 over the other transporters.

Experimental Protocols for Determining Transporter Selectivity

The following outlines a general methodology for assessing the in vitro selectivity profile of a URAT1 inhibitor like this compound.

Cell Line Generation and Maintenance

-

Cell Line: A stable cell line, typically Human Embryonic Kidney 293 (HEK293) cells, is engineered to overexpress the specific human transporter protein (hURAT1, hOAT1, hOAT3, or hABCG2).

-

Culture Conditions: Cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the transporter.

In Vitro Transporter Inhibition Assay

This assay measures the ability of the test compound to inhibit the transport of a specific substrate by the overexpressed transporter.

-

Assay Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution) is used to maintain physiological pH and ionic strength during the assay.

-

Test Compound Preparation: The inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations in the assay buffer.

-

Substrate: A radiolabeled or fluorescent substrate specific for each transporter is used:

-

URAT1: [¹⁴C]uric acid

-

OAT1/OAT3: [³H]para-aminohippurate (PAH) or a fluorescent substrate like 6-carboxyfluorescein (6-CF)[5]

-

ABCG2: [³H]estrone-3-sulfate or a fluorescent substrate like pheophorbide A

-

-

Assay Procedure:

-

The transporter-expressing cells are seeded into multi-well plates and grown to confluence.

-

The cells are washed and pre-incubated with the various concentrations of the test compound or vehicle control.

-

The radiolabeled or fluorescent substrate is added, and the cells are incubated for a specific time to allow for substrate uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular concentration of the substrate is measured using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Pathways and Workflows

URAT1-Mediated Uric Acid Reabsorption Pathway

The following diagram illustrates the central role of URAT1 in the renal handling of uric acid and the mechanism of action of a selective URAT1 inhibitor.

Caption: Mechanism of this compound action on URAT1 in the renal proximal tubule.

Experimental Workflow for Selectivity Profiling

This diagram outlines the key steps in the in vitro assessment of a URAT1 inhibitor's selectivity.

Caption: General workflow for in vitro URAT1 inhibitor selectivity assay.

Conclusion

This compound holds promise as a selective URAT1 inhibitor for the management of hyperuricemia and gout. A thorough characterization of its selectivity profile against other clinically relevant renal transporters is paramount for its continued development and ultimate clinical success. The methodologies described herein represent the standard approach for obtaining the critical data necessary to define this profile. As more data on this compound becomes publicly available, a clearer picture of its selectivity and potential therapeutic advantages will emerge.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Identification and characterization of a potent and selective inhibitor of human urate transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Unseen: A Technical Guide to Investigating Potential Off-Target Effects of Puliginurad in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding specific off-target effects of Puliginurad is not extensively available in the public domain. This guide provides a framework for investigation based on the known pharmacology of URAT1 inhibitors and general principles of off-target screening.

Executive Summary

This compound is a novel urate-lowering therapy primarily indicated for the treatment of hyperuricemia and gout.[1] Its mechanism of action is the inhibition of the urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys.[1] By blocking URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels.[1] While this compound has demonstrated a favorable safety profile in clinical trials, a thorough understanding of its potential off-target effects at the cellular level is crucial for a comprehensive safety assessment and to anticipate any unforeseen clinical sequelae. This technical guide outlines a systematic approach to identifying and characterizing potential off-target effects of this compound in cellular models, drawing parallels from other selective urate reabsorption inhibitors (SURIs).

On-Target Mechanism of Action: URAT1 Inhibition

This compound is a potent inhibitor of URAT1, a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene. URAT1 is predominantly expressed on the apical membrane of proximal tubule epithelial cells in the kidneys and is the primary transporter responsible for the reabsorption of filtered urate from the urine back into the blood. The inhibition of URAT1 by this compound is the intended pharmacological action to reduce serum uric acid levels.

Caption: On-target signaling pathway of this compound.

Potential for Off-Target Effects in the URAT1 Inhibitor Class

While newer URAT1 inhibitors are designed for high selectivity, the broader class has shown potential for off-target interactions. For instance, the older uricosuric agent probenecid is known to inhibit other transporters like organic anion transporters 1 and 3 (OAT1 and OAT3), leading to drug-drug interactions. Another URAT1 inhibitor, benzbromarone, has been associated with hepatotoxicity, suggesting off-target effects in liver cells.

More recent selective urate reabsorption inhibitors (SURIs) have been developed to minimize these off-target effects. Lesinurad, for example, also inhibits OAT4, and in vitro studies have shown interactions with OATP1B1 and OCT1, though the clinical significance appears limited. Dotinurad is noted for its high selectivity for URAT1 with minimal impact on other transporters such as ABCG2, OAT1, and OAT3, which contributes to its favorable safety profile. Interestingly, some research suggests potential beneficial off-target effects for dotinurad, such as vascular protection through modulation of arterial stiffness and oxidative stress.

These examples underscore the importance of a thorough off-target screening cascade for any new URAT1 inhibitor, including this compound, to identify both potential liabilities and unexpected therapeutic opportunities.

A Proposed Framework for Off-Target Investigation of this compound

A tiered approach is recommended to systematically investigate the potential off-target effects of this compound in cellular models.

References

Unraveling the Anti-inflammatory Potential of Puliginurad in Gouty Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gouty arthritis is a debilitating inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in the joints, a consequence of hyperuricemia. The inflammatory cascade in gout is complex, involving the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). Puliginurad (YL-90148), a novel selective urate transporter 1 (URAT1) inhibitor, is currently in late-stage clinical development for the treatment of hyperuricemia in patients with gout. By potently and selectively blocking URAT1 in the kidneys, this compound increases the excretion of uric acid, thereby lowering serum urate levels. This primary pharmacodynamic effect is intrinsically linked to its anti-inflammatory properties, as reducing the MSU crystal burden is the cornerstone of gout management and flare prevention. This technical guide explores the anti-inflammatory dimensions of this compound, detailing its mechanism of action, the relevant inflammatory signaling pathways, and the experimental protocols to evaluate its efficacy. While specific quantitative data on the direct anti-inflammatory effects of this compound are emerging from ongoing clinical trials, this document consolidates the current understanding and provides a framework for its continued investigation.

Introduction: The Inflammatory Landscape of Gouty Arthritis

Gout is characterized by recurrent episodes of acute, intensely painful inflammatory arthritis. The pathological hallmark of gout is the presence of MSU crystals in the synovial fluid and other tissues. These crystals are recognized by the innate immune system as a danger signal, triggering a potent inflammatory response.

The current understanding of gouty inflammation centers on the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within resident macrophages and infiltrating monocytes. This multi-protein complex serves as a platform for the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. IL-1β is a pivotal cytokine in gout, orchestrating a downstream cascade of inflammatory events, including the recruitment of neutrophils to the joint, the production of other pro-inflammatory cytokines and chemokines such as TNF-α and IL-6, and the induction of pain.

Urate-lowering therapy (ULT) is the mainstay of chronic gout management. By reducing serum uric acid (sUA) levels below the saturation point for MSU crystallization (<6 mg/dL), ULTs lead to the dissolution of existing MSU crystals and prevent the formation of new ones. This reduction in the crystalline inflammatory stimulus is the fundamental mechanism by which these therapies exert their long-term anti-inflammatory effects, leading to a reduction in the frequency and severity of gout flares.

This compound: A Selective URAT1 Inhibitor

This compound is a novel, orally administered small molecule that selectively inhibits URAT1.[1] URAT1 is a key transporter protein located in the apical membrane of renal proximal tubule cells, responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream. By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby effectively lowering sUA levels.

The therapeutic rationale for this compound in gouty arthritis is to achieve and maintain target sUA levels, leading to the dissolution of MSU crystals and the prevention of gout flares. Its anti-inflammatory properties are, therefore, a direct consequence of its primary urate-lowering mechanism.

Signaling Pathways in Gouty Inflammation

The inflammatory response in gout is a well-orchestrated process involving multiple signaling pathways. The diagram below illustrates the central role of MSU crystals and the NLRP3 inflammasome.

Quantitative Data on the Efficacy of this compound

While comprehensive data on the direct anti-inflammatory effects of this compound, such as modulation of specific cytokine levels, are anticipated from the full analysis of ongoing Phase 3 trials, preliminary and related data highlight its potential.

Clinical Trial Data on Gout Flare Reduction

Clinical trials of potent URAT1 inhibitors have demonstrated a significant reduction in the incidence of gout flares, which is a primary clinical indicator of anti-inflammatory efficacy in this context. For instance, a phase 2b/3 study of another oral URAT1 inhibitor, lingdolinurad, showed a statistically significant reduction in the relative risk of acute gout attacks.

Table 1: Representative Clinical Trial Outcomes for a URAT1 Inhibitor (Lingdolinurad) in Gout

| Parameter | Treatment Group | Placebo/Comparator Group | p-value |

| Reduction in Gout Flare Risk | Significant reduction (up to 42% risk reduction) | Baseline | <0.05 |

| Proportion of Patients Achieving sUA <6 mg/dL | Higher proportion | Lower proportion | <0.05 |

| Proportion of Patients Achieving sUA <4 mg/dL | Higher proportion | Lower proportion | <0.05 |

Note: This table presents illustrative data from a similar drug in the same class to demonstrate the expected anti-inflammatory outcomes of potent URAT1 inhibition. Specific data for this compound will be updated as they become publicly available.

Preclinical Data (Anticipated)

Preclinical studies in animal models of gout are crucial for elucidating the direct anti-inflammatory effects of new chemical entities. It is anticipated that preclinical data for this compound would demonstrate:

-

A dose-dependent reduction in paw swelling in an MSU-induced paw edema model.

-

A decrease in the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the synovial fluid or paw tissue of treated animals.

-

Inhibition of MSU-induced IL-1β secretion in in vitro assays using cell lines such as THP-1 macrophages.

Experimental Protocols for Assessing Anti-inflammatory Properties

To rigorously evaluate the anti-inflammatory properties of this compound and other URAT1 inhibitors in the context of gouty arthritis, a combination of in vivo and in vitro models is employed.

In Vivo Model: MSU-Induced Paw Edema in Rats

This is a widely used and well-characterized model to study acute gouty inflammation and to evaluate the efficacy of anti-inflammatory agents.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

-

Induction of Gouty Arthritis: A suspension of MSU crystals (e.g., 1 mg in 0.1 mL of sterile saline) is injected into the intra-articular space of the ankle joint or the subcutaneous tissue of the paw.

-

Treatment: this compound is administered orally at various doses at specific time points before or after the MSU injection. A positive control (e.g., colchicine or a non-steroidal anti-inflammatory drug) and a vehicle control are included.

-

Assessment of Inflammation:

-

Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 4, 8, 24, 48, and 72 hours) after MSU injection. The percentage of inhibition of edema is calculated.

-

Histopathological Analysis: At the end of the experiment, the animals are euthanized, and the paw tissue is collected, fixed in formalin, and processed for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.

-

Cytokine Analysis: Paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA or multiplex assays.

-

In Vitro Model: NLRP3 Inflammasome Activation in THP-1 Cells

This cell-based assay is essential for investigating the direct effects of a compound on the NLRP3 inflammasome activation and subsequent IL-1β secretion.

Protocol:

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Differentiation: THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 24-48 hours).

-

Priming: The differentiated cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding an agonist such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), or by adding MSU crystals (e.g., 250 µg/mL).

-

Assessment of IL-1β Secretion: After incubation (e.g., 1-6 hours), the cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using an ELISA kit.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed to ensure that the observed inhibition of IL-1β secretion is not due to cytotoxicity of the compound.

Conclusion and Future Directions

This compound, as a selective URAT1 inhibitor, represents a promising therapeutic advancement for the management of gouty arthritis. Its primary mechanism of lowering serum uric acid is intrinsically anti-inflammatory, addressing the root cause of gout flares. While the direct modulatory effects of this compound on inflammatory pathways are yet to be fully elucidated from ongoing clinical trials, the established link between urate-lowering and inflammation reduction provides a strong rationale for its efficacy.

Future research should focus on:

-

Publication of detailed clinical trial data: The full disclosure of data from Phase 3 trials, including measurements of inflammatory biomarkers and gout flare characteristics, will be critical to fully understand the anti-inflammatory profile of this compound.

-

Preclinical mechanistic studies: Further preclinical investigations could explore the potential for this compound to have direct anti-inflammatory effects independent of its urate-lowering action.

-

Head-to-head comparative studies: Clinical trials comparing the anti-inflammatory efficacy of this compound with other urate-lowering therapies will provide valuable insights for clinical decision-making.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Puligunurad

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to determine the efficacy of Puligunurad (also known as AR882), a potent and selective inhibitor of the human urate transporter 1 (URAT1). The primary mechanism of Puligunurad is the inhibition of URAT1-mediated reabsorption of uric acid in the renal proximal tubule, thereby increasing uric acid excretion and lowering serum uric acid levels.[1][2] The following protocols are designed for accurate and reproducible assessment of Puligunurad's inhibitory activity on URAT1.

Mechanism of Action: URAT1 Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of serum uric acid homeostasis.[3] Located on the apical membrane of renal proximal tubule cells, URAT1 facilitates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream in exchange for an intracellular anion.[3][4] By inhibiting URAT1, Puligunurad blocks this reabsorption process, leading to increased urinary excretion of uric acid and a reduction in serum uric acid levels.[1] This targeted action makes Puligunurad a promising therapeutic agent for hyperuricemia and gout.[5][6][7]

Quantitative Data Summary

The following table summarizes the in vitro potency of Puligunurad in comparison to other known URAT1 inhibitors.

| Compound | Target | IC50 Value | Cell Line | Assay Type |

| Puligunurad (AR882) | URAT1 | 67 nM | MDCKII-hURAT1 | [¹⁴C]Uric Acid Uptake [1] |

| Puligunurad (AR882) | OAT4 | 2.89 µM | HEK293-hOAT4 | Not Specified[1] |

| Lesinurad | URAT1 | 7.3 µM | Not Specified | Not Specified[1] |

| Benzbromarone | URAT1 | 196 nM | Not Specified | Not Specified[1] |

| Benzbromarone | URAT1 | 0.44 µM | HEK293-hURAT1 | Non-Isotopic Uric Acid Uptake[8] |

| SHR4640 | URAT1 | 0.13 µM | HEK293-hURAT1 | Non-Isotopic Uric Acid Uptake[8] |

Experimental Protocols

Protocol 1: Radiolabeled Uric Acid Uptake Assay for URAT1 Inhibition

This assay measures the uptake of radiolabeled uric acid into cells stably expressing human URAT1 (hURAT1). The reduction in uptake in the presence of Puligunurad is used to determine its inhibitory potency (IC50).

Materials:

-

MDCKII or HEK293 cells stably expressing human URAT1 (MDCKII-hURAT1 or HEK293-hURAT1)

-

Parental MDCKII or HEK293 cells (for control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

24-well cell culture plates

-

Uptake Buffer (e.g., Krebs-Ringer buffer, pH adjusted as needed)[8]

-

[¹⁴C]Uric Acid

-

Puligunurad stock solution (in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed the MDCKII-hURAT1 cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Seed parental cells in parallel as a negative control.

-

Compound Preparation: Prepare serial dilutions of Puligunurad in the uptake buffer. Also, prepare a vehicle control (DMSO in uptake buffer).

-

Pre-incubation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells once with the uptake buffer.

-

Add the prepared Puligunurad dilutions and controls to the respective wells.

-

Pre-incubate the plate for 15-30 minutes at 37°C.[8]

-

-

Uptake Initiation:

-

Uptake Termination:

-

To stop the uptake, rapidly aspirate the uptake solution.

-

Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabel.[9]

-

-

Cell Lysis and Scintillation Counting:

-

Add cell lysis buffer to each well and incubate to ensure complete lysis.

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the CPM from the parental cells (non-specific uptake) from the CPM of the hURAT1-expressing cells.

-

Calculate the percentage of inhibition for each Puligunurad concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Non-Isotopic Uric Acid Uptake Assay

This method offers an alternative to using radioactivity by measuring the intracellular concentration of non-labeled uric acid using a colorimetric assay kit.

Materials:

-

HEK293 cells stably expressing hURAT1 (HEK293-hURAT1)

-

Parental HEK293 cells

-

Cell culture reagents (as in Protocol 1)

-

24-well cell culture plates

-

Uptake Buffer (e.g., Krebs-Ringer buffer, pH 8.0)[8]

-

Uric acid solution (e.g., 750 µM in uptake buffer)[8]

-

Puligunurad stock solution (in DMSO)

-

Ice-cold PBS

-

Cell lysis buffer

-

Commercial Uric Acid Assay Kit

Procedure:

-

Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

-

Pre-incubation:

-

Aspirate the culture medium and wash the cells with the uptake buffer.

-

Add the Puligunurad dilutions and controls to the wells.

-

Pre-incubate for 30 minutes at 37°C.[8]

-

-

Uptake Initiation:

-

Add the uric acid solution to each well to initiate uptake.

-

Incubate for 30 minutes at 37°C.[8]

-

-

Uptake Termination and Cell Lysis:

-

Aspirate the uric acid solution and wash the cells with ice-cold PBS.

-

Lyse the cells according to the uric acid assay kit's instructions.

-

-

Uric Acid Quantification:

-

Measure the intracellular uric acid concentration in the cell lysates using a commercial uric acid assay kit, following the manufacturer's protocol. This typically involves a colorimetric reaction that can be read on a plate reader.

-

-

Data Analysis:

-

Normalize the uric acid concentration to the total protein content in each well.

-

Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

-

These protocols provide a robust framework for the in vitro evaluation of Puligunurad's efficacy as a URAT1 inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug development and research purposes.

References

- 1. AR882, a Potent and Selective URAT1 Inhibitor with a Favorable Pharmacological, Pharmacokinetic and Toxicity Profile - ACR Meeting Abstracts [acrabstracts.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arthrosi.com [arthrosi.com]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Arthrosi Therapeutics Receives FDA Fast Track Designation for AR882 in Tophaceous Gout [prnewswire.com]

- 8. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Puliginurad Using Potassium Oxonate-Induced Hyperuricemia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with other metabolic and cardiovascular diseases.[1] Preclinical evaluation of novel urate-lowering therapies is crucial for their development. The potassium oxonate-induced hyperuricemia animal model is a widely used and reliable method for screening and characterizing the efficacy of such therapeutic agents.[2] Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but is absent in humans), leading to an accumulation of uric acid in the bloodstream and mimicking the hyperuricemic state in humans.[1][2]

Puliginurad (also known as YL-90148) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1).[1][3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood.[1][3] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1][3] This application note provides detailed protocols for utilizing the potassium oxonate-induced hyperuricemia model in rodents to assess the pharmacodynamic effects of this compound.

Mechanism of Action of this compound

This compound selectively targets the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys.[1][3] In the process of renal filtration, uric acid is freely filtered from the glomerulus into the renal tubules. URAT1 facilitates the reabsorption of a significant portion of this filtered uric acid.[4] this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[1][3] This targeted action makes it a promising therapeutic agent for the management of hyperuricemia and gout.[1]

References

Step-by-step guide to performing a radioisotope-labeled uric acid uptake assay with Puliginurad

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of serum uric acid levels, responsible for the majority of urate reabsorption in the kidneys.[1][2] Inhibition of URAT1 is a validated therapeutic strategy to lower serum uric acid and manage gout.[1][3][4]

Puliginurad (YL-90148) is a potent and selective inhibitor of URAT1 currently in clinical development for the treatment of hyperuricemia and gout.[3][5][6][7][8] These application notes provide a detailed protocol for performing a radioisotope-labeled uric acid uptake assay to characterize the inhibitory activity of this compound on URAT1. This in vitro cell-based assay is a fundamental tool for evaluating the potency and mechanism of action of URAT1 inhibitors.

The assay utilizes human embryonic kidney 293 (HEK293) cells stably expressing the human URAT1 transporter. The rate of uptake of radiolabeled [14C]uric acid is measured in the presence and absence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC50).

Signaling Pathway and Experimental Workflow

Uric Acid Reabsorption and Inhibition by this compound

Uric acid is filtered from the blood in the glomerulus and subsequently reabsorbed in the proximal tubule of the kidney. URAT1, located on the apical membrane of proximal tubule cells, mediates the exchange of uric acid for intracellular anions, leading to urate reabsorption into the bloodstream.[2] this compound specifically binds to URAT1, blocking this transport and thereby increasing the excretion of uric acid in the urine.[3]

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps of the radioisotope-labeled uric acid uptake assay.

Caption: Step-by-step workflow for the radioisotope-labeled uric acid uptake assay.

Experimental Protocol

Materials and Reagents

-

HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)

-

Parental HEK293 cells (for control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418)

-

[14C]Uric Acid (specific activity 50-60 mCi/mmol)

-

This compound

-

Benzbromarone (positive control inhibitor)

-

Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

-

Scintillation cocktail

-

24-well cell culture plates

-

Scintillation vials

-

Liquid scintillation counter

Cell Culture

-

Culture HEK293-hURAT1 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

-

Culture parental HEK293 cells in the same medium without G418.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days to maintain exponential growth.

Uric Acid Uptake Assay

-

Cell Seeding: Seed HEK293-hURAT1 and parental HEK293 cells into 24-well plates at a density of 2.5 x 10^5 cells per well.[9] Allow cells to attach and grow to approximately 80-90% confluency (typically 24-48 hours).[9]

-

Preparation of Compounds:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of benzbromarone (positive control) in DMSO.

-

Create serial dilutions of the stock solutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.1% to avoid solvent effects.

-

-

Assay Procedure:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells twice with 1 mL of pre-warmed KRH buffer (37°C).

-

Add 200 µL of KRH buffer containing the desired concentrations of this compound, benzbromarone, or vehicle (0.1% DMSO) to the respective wells.

-

Pre-incubate the plates at 37°C for 10-30 minutes.[9]

-

Prepare the uptake solution by diluting [14C]uric acid in KRH buffer to a final concentration of 25-100 µM.[4]

-

Initiate the uptake by adding 200 µL of the [14C]uric acid uptake solution to each well (final volume 400 µL).

-

Incubate the plates at 37°C for a defined period (e.g., 2-20 minutes).[10] The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold KRH buffer.

-

Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle shaking.

-

-

Quantification:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis

-

Determine URAT1-specific uptake: Subtract the CPM values of the parental HEK293 cells (non-specific uptake) from the CPM values of the HEK293-hURAT1 cells.

-

Calculate percent inhibition:

-

% Inhibition = [1 - (CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background)] x 100

-

CPM_inhibitor: CPM in the presence of this compound or benzbromarone.

-

CPM_vehicle: CPM in the presence of vehicle (0.1% DMSO).

-

CPM_background: CPM from parental HEK293 cells.

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Raw Data for [14C]Uric Acid Uptake

| Cell Line | Treatment | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Mean CPM |

| HEK293 | Vehicle | 150 | 165 | 158 | 157.7 |

| HEK293-hURAT1 | Vehicle | 3500 | 3650 | 3580 | 3576.7 |

| HEK293-hURAT1 | This compound (1 nM) | 3200 | 3310 | 3250 | 3253.3 |

| HEK293-hURAT1 | This compound (10 nM) | 2500 | 2580 | 2540 | 2540.0 |

| HEK293-hURAT1 | This compound (100 nM) | 1800 | 1850 | 1820 | 1823.3 |

| HEK293-hURAT1 | This compound (1 µM) | 950 | 980 | 965 | 965.0 |

| HEK293-hURAT1 | This compound (10 µM) | 300 | 320 | 310 | 310.0 |

| HEK293-hURAT1 | Benzbromarone (1 µM) | 450 | 475 | 460 | 461.7 |

Table 2: Calculated Inhibition and IC50 Values

| Inhibitor | Concentration | URAT1-Specific Uptake (Mean CPM) | % Inhibition | IC50 (nM) |

| Vehicle | - | 3419.0 | 0.0 | - |

| This compound | 1 nM | 3095.6 | 9.5 | |

| This compound | 10 nM | 2382.3 | 30.3 | |

| This compound | 100 nM | 1665.6 | 51.3 | ~85 |

| This compound | 1 µM | 807.3 | 76.4 | |

| This compound | 10 µM | 152.3 | 95.5 | |

| Benzbromarone | 1 µM | 304.0 | 91.1 | ~220 [4] |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Conclusion

This protocol provides a robust and reproducible method for assessing the inhibitory activity of this compound on the URAT1 transporter. By following these detailed steps, researchers can accurately determine the potency of this compound and other URAT1 inhibitors, facilitating drug discovery and development efforts in the field of hyperuricemia and gout. Careful attention to cell culture conditions, assay parameters, and data analysis is crucial for obtaining reliable and meaningful results.

References

- 1. explorationpub.com [explorationpub.com]

- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. URAT1 | DC Chemicals [dcchemicals.com]

- 8. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]

- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Puliginurad Analogs using Fluorescence-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1] Urate transporter 1 (URAT1), a renal protein responsible for the majority of uric acid reabsorption, is a key target for uricosuric drugs.[2][3] Puliginurad (YL-90148) is a novel and potent URAT1 inhibitor currently under investigation for the treatment of hyperuricemia and gout.[1][4][5][6][7] The development of robust and efficient high-throughput screening (HTS) assays is crucial for the discovery and optimization of new URAT1 inhibitors, such as analogs of this compound.

These application notes provide detailed protocols for fluorescence-based assays designed for the HTS of this compound analogs targeting the human URAT1 transporter. Additionally, a protocol for a secondary screen against the organic anion transporter 4 (OAT4) is included to assess selectivity, as OAT4 also participates in renal urate handling.[3][8] The assays utilize the fluorescent substrate 6-carboxyfluorescein (6-CFL) and are optimized for a 96-well format, suitable for automated screening.[9][10]

Signaling Pathway and Assay Principle

URAT1 is an anion exchanger located on the apical membrane of renal proximal tubular cells. It mediates the reabsorption of uric acid from the tubular fluid back into the epithelial cells in exchange for intracellular anions like lactate or nicotinate.[3] Inhibition of URAT1 blocks this reabsorption, leading to increased uric acid excretion and a reduction of serum uric acid levels.

The primary assay described here is a competitive uptake assay. In this assay, cells overexpressing URAT1 are incubated with a fluorescent substrate, 6-carboxyfluorescein (6-CFL), which is a known substrate for URAT1.[9] In the absence of an inhibitor, 6-CFL is transported into the cells, resulting in a high intracellular fluorescence signal. When a URAT1 inhibitor, such as this compound or its analogs, is present, it competes with 6-CFL for transport, leading to a decrease in intracellular fluorescence. The potency of the inhibitor is determined by measuring the reduction in fluorescence signal at various concentrations of the compound.

Data Presentation

The inhibitory activity of this compound analogs is quantified by determining their half-maximal inhibitory concentration (IC50). The following tables present representative data for known URAT1 inhibitors and hypothetical data for this compound analogs. In the absence of publicly available data for a wide range of this compound analogs, data for structurally related URAT1 inhibitors and verinurad analogs are used as representative examples.[11][12]

Table 1: IC50 Values of Control Compounds against URAT1 and OAT4

| Compound | Target | IC50 (µM) |

| This compound | URAT1 | [Insert experimentally determined value] |

| Benzbromarone | URAT1 | 0.28 |

| Lesinurad | URAT1 | 7.18 |

| Verinurad | URAT1 | 0.17 |

| Probenecid | OAT4 | [Insert experimentally determined value] |

Table 2: Representative HTS Data for this compound Analogs against URAT1

| Analog ID | Structure (SMILES) | URAT1 IC50 (µM) | OAT4 IC50 (µM) | Selectivity Index (OAT4/URAT1) |

| PA-001 | [Insert SMILES] | 1.25 | > 50 | > 40 |

| PA-002 | [Insert SMILES] | 0.78 | 25.6 | 32.8 |

| PA-003 | [Insert SMILES] | 5.62 | > 50 | > 8.9 |

| PA-004 | [Insert SMILES] | 0.55 | 15.3 | 27.8 |

| PA-005 | [Insert SMILES] | 10.8 | > 50 | > 4.6 |

Experimental Protocols

Generation of a Stable HEK-293T Cell Line Overexpressing URAT1

This protocol describes the generation of a stable cell line for use in the screening assays.

Materials:

-

HEK-293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmid encoding human URAT1 (e.g., pcDNA3.1-URAT1)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Selection antibiotic (e.g., G418)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

-

Transfect the cells with the URAT1 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.[6]

-

48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium.

-

Replace the selection medium every 3-4 days.

-

After 2-3 weeks of selection, isolate resistant colonies using cloning cylinders or by limiting dilution.[8]

-

Expand the clonal populations and verify URAT1 expression by qRT-PCR or Western blot.

-

Functionally validate the stable cell line by performing a 6-CFL uptake assay and comparing it to the parental HEK-293T cells.

Primary HTS Assay: URAT1 Inhibition using 6-Carboxyfluorescein

This protocol details the primary screening assay to identify inhibitors of URAT1.

Materials:

-

URAT1-expressing HEK-293T stable cell line

-

Parental HEK-293T cells (for control)

-

96-well black, clear-bottom tissue culture plates

-

Assay Buffer (HBSS, pH 7.4)

-

6-Carboxyfluorescein (6-CFL) stock solution (in DMSO)

-

This compound analog library (dissolved in DMSO)

-

Positive control: Benzbromarone (in DMSO)

-

Negative control: DMSO

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed the URAT1-HEK-293T cells and parental HEK-293T cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

-

Incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of the this compound analogs and the positive control (Benzbromarone) in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.

-

Remove the culture medium from the wells and wash the cells twice with 100 µL of pre-warmed Assay Buffer.

-

Add 50 µL of the diluted compounds or controls to the respective wells.

-

Incubate for 10-15 minutes at 37°C.

-

-

Substrate Addition and Incubation:

-

Prepare a 2X working solution of 6-CFL in Assay Buffer.

-

Add 50 µL of the 2X 6-CFL solution to each well (final concentration of 6-CFL is typically in the range of 1-10 µM).

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells three times with 100 µL of ice-cold Assay Buffer to remove extracellular 6-CFL.

-

Add 100 µL of cell lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 5-10 minutes at room temperature with gentle shaking.

-

Measure the intracellular fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[13][14][15]

-

Secondary Screening Assay: OAT4 Inhibition

This protocol is for a secondary screen to assess the selectivity of hit compounds against OAT4.

Materials:

-

OAT4-expressing stable cell line (e.g., HEK-293 or CHO)

-

Parental cell line for control

-

Other materials as listed for the URAT1 assay.

Procedure: The procedure is similar to the URAT1 assay, with the following modifications:

-

Use a stable cell line overexpressing OAT4.

-

Use a known OAT4 inhibitor (e.g., Probenecid) as a positive control.

-

The concentration of 6-CFL may need to be optimized, as its affinity for OAT4 is lower than for URAT1.[3]

Data Analysis and Quality Control

Data Normalization:

-

Subtract the average fluorescence signal from the parental cells (background) from the signals of the URAT1-expressing cells.

-

Normalize the data as a percentage of inhibition relative to the controls:

-

0% inhibition (no inhibitor): Average signal from wells with DMSO.

-

100% inhibition (maximum inhibition): Average signal from wells with a saturating concentration of a potent inhibitor (e.g., Benzbromarone).

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

-

IC50 Determination:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[16][17]

Quality Control: The quality and reliability of the HTS assay should be monitored using the Z'-factor.

-

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

-

Mean_max and SD_max are the mean and standard deviation of the 0% inhibition control.

-

Mean_min and SD_min are the mean and standard deviation of the 100% inhibition control.

-

-

An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.[11]

Conclusion

The described fluorescence-based assays provide a robust and efficient platform for the high-throughput screening of this compound analogs and other potential URAT1 inhibitors. The primary URAT1 inhibition assay is suitable for large-scale screening campaigns, while the secondary OAT4 assay allows for the assessment of compound selectivity. Careful data analysis and stringent quality control are essential for the successful identification of potent and selective next-generation uricosuric agents for the treatment of hyperuricemia and gout.

References

- 1. berthold.com [berthold.com]

- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fluorescence-based assay for the interaction of small molecules with the human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 14. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 16. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]

- 17. youtube.com [youtube.com]

Application Note: Lentiviral-Mediated URAT1 Overexpression for Stable Cell Line Generation in Puliginurad Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in renal urate reabsorption and a primary target for uricosuric drugs used to treat hyperuricemia and gout.[1][2][3] Puliginurad (YL-90148) is a novel and potent URAT1 inhibitor.[4][5] To facilitate the research and development of such inhibitors, a robust in vitro model that consistently expresses human URAT1 is essential. This document provides a detailed methodology for generating a stable mammalian cell line overexpressing human URAT1 using lentiviral transduction. These stable cell lines serve as a critical tool for compound screening, mechanism of action studies, and potency determination of URAT1 inhibitors like this compound.[6][7][8]

Principle of the Method

Generating a stable cell line involves the permanent integration of a gene of interest into the host cell's genome.[7][9] Lentiviral vectors are highly efficient vehicles for this purpose, as they can transduce a wide variety of cell types, including non-dividing cells, and integrate their payload into the host chromosome, ensuring long-term, stable expression.[10][11][12][13]

The workflow involves:

-

Lentivirus Production: A lentiviral transfer plasmid containing the human URAT1 cDNA and a selectable marker (e.g., puromycin resistance) is co-transfected with packaging and envelope plasmids into a producer cell line (e.g., HEK293T).

-

Transduction: The harvested lentiviral particles are used to infect a target host cell line (e.g., HEK293), which has low endogenous URAT1 expression.

-

Selection & Verification: The transduced cells are treated with a selection agent (e.g., puromycin) to eliminate non-transduced cells. Surviving cell pools are then expanded and validated for stable URAT1 expression at the mRNA and protein levels.

-

Functional Assays: The validated cell line is used in functional assays, such as uric acid uptake, to characterize its activity and determine the potency of inhibitors like this compound.

Diagrams of Workflow and Mechanism

Experimental Workflow

Caption: Workflow for generating and validating a URAT1 stable cell line.

URAT1 Transport Mechanism and Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition by this compound.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells to produce replication-incompetent lentivirus.

Materials:

-

HEK293T cells

-

Lentiviral transfer plasmid (encoding human URAT1 and puromycin resistance)

-

Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

DMEM, high glucose, with 10% FBS

-

Opti-MEM Reduced Serum Medium

-

0.45 µm syringe filters

Procedure:

-

Day 1: Seed Cells: Seed 5x10⁶ HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent at the time of transfection.

-

Day 2: Transfection:

-

Mixture A: In a sterile tube, combine 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid in 500 µL of Opti-MEM.

-

Mixture B: In a separate tube, add 60 µL of PEI (1 mg/mL) to 500 µL of Opti-MEM.

-

Combine Mixture A and B, mix gently, and incubate for 20 minutes at room temperature.

-

Add the DNA-PEI complex dropwise to the HEK293T cells.

-

-

Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete DMEM.

-

Day 4-5: Harvest Virus:

-

At 48 hours post-transfection, collect the supernatant containing viral particles.

-

Centrifuge at 3,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Filter the supernatant through a 0.45 µm filter.[14]

-

The virus can be used immediately or aliquoted and stored at -80°C. A second harvest can be performed at 72 hours.

-

Protocol 2: Stable Cell Line Generation

This protocol details the transduction of the target cell line and selection of a stable pool.

Materials:

-

Target cells (e.g., HEK293)

-

Harvested URAT1 lentivirus

-

Polybrene (8 mg/mL stock)

-

Puromycin (10 mg/mL stock)

-

Complete growth medium

Procedure:

-

Day 0: Determine Antibiotic Sensitivity (Kill Curve):

-

Seed target cells in a multi-well plate.

-

The next day, add a range of puromycin concentrations (e.g., 0.5 - 10 µg/mL) to the wells.

-

Monitor cells daily and identify the lowest concentration that causes complete cell death within 3-5 days. This is the optimal selection concentration.[15]

-

-

Day 1: Seed Cells for Transduction: Seed 2x10⁵ cells per well in a 6-well plate.

-

Day 2: Transduction:

-

Remove the medium from the cells.

-

Add 1 mL of fresh medium containing Polybrene (final concentration 4-8 µg/mL) to each well. Polybrene enhances transduction efficiency.[16]

-

Add different volumes of the URAT1 lentivirus to test various multiplicities of infection (MOI). Include a "no virus" control well.

-

Incubate for 24 hours.

-

-

Day 3: Begin Selection:

-

Remove the virus-containing medium.

-

Add 2 mL of fresh medium containing the predetermined optimal concentration of puromycin.

-

-

Day 4-14: Selection and Expansion:

-

Replace the medium with fresh puromycin-containing medium every 2-3 days.[10]

-

The "no virus" control cells should die completely.

-

Resistant colonies will begin to appear. Once confluent, pool the resistant cells and expand the culture. This forms the stable polyclonal cell line.

-

Protocol 3: Validation and Functional Assay

A. Western Blot for URAT1 Expression

-

Lyse both the parental (control) and URAT1-overexpressing (URAT1-OE) cells and quantify total protein.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Probe with a primary antibody against human URAT1, followed by an HRP-conjugated secondary antibody.

-

Use an anti-β-actin or anti-GAPDH antibody as a loading control.

-

Visualize bands using an ECL substrate.

B. Uric Acid Uptake Assay

-

Day 1: Seed URAT1-OE and parental cells into 24-well plates at a density that ensures ~90% confluency on the day of the assay.

-

Day 2: Assay:

-

Wash cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Pre-incubate cells for 10-15 minutes at 37°C with either transport buffer alone or buffer containing various concentrations of this compound.

-

Initiate the uptake by adding transport buffer containing ¹⁴C-labeled uric acid (e.g., 5-10 µM) and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-